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Foundational

1-(2-Chloroethyl)-4-methylpiperidin-4-ol chemical structure and properties

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperidin-4-ol: Synthesis, Properties, and Reactivity Disclaimer: Direct experimental data for 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is limited in publicly acce...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperidin-4-ol: Synthesis, Properties, and Reactivity

Disclaimer: Direct experimental data for 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is limited in publicly accessible literature. This guide is a scientifically informed projection of its properties and behavior, synthesized from data on its structural precursors, analogous compounds, and established principles of organic chemistry. It is intended for research and development professionals and should be used as a theoretical reference.

Introduction

The piperidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] The title compound, 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, combines this privileged heterocyclic system with a reactive N-(2-chloroethyl) functional group. This latter moiety is characteristic of nitrogen mustards, a class of compounds known for their potent biological activity as alkylating agents.[2] This guide provides a comprehensive technical overview of this molecule, detailing its structure, predicted properties, a probable synthetic route, and its key chemical reactivity, which is dominated by the formation of a highly electrophilic aziridinium ion intermediate.

Molecular Structure and Chemical Identifiers

1-(2-Chloroethyl)-4-methylpiperidin-4-ol is a tertiary amine and a tertiary alcohol. The core structure is a piperidine ring substituted at the C4 position with both a methyl group and a hydroxyl group, and at the nitrogen atom (N1) with a 2-chloroethyl group.

Caption: 2D Structure of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-(2-chloroethyl)-4-methylpiperidin-4-ol
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Canonical SMILES CC1(CCN(CC1)CCCl)O
InChI InChI=1S/C8H16ClNO/c1-8(11)2-4-9(5-3-8)6-7-10/h11H,2-7H2,1H3
InChIKey FQZWSJUIJRJRMH-UHFFFAOYSA-N

Predicted Physicochemical Properties

The physicochemical properties of this compound are inferred from its structure and data available for its precursor, 4-methylpiperidin-4-ol. The presence of the tertiary amine and hydroxyl group suggests moderate water solubility, which may be higher at acidic pH due to the protonation of the nitrogen atom.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueJustification / Source
Appearance White to light yellow solid or oilBased on analogs like 4-methylpiperidin-4-ol.
pKa (Conjugate Acid) 8.5 - 9.5Typical for a tertiary amine in a piperidine ring.
logP ~1.5 - 2.5Calculated estimate; increased lipophilicity from chloroethyl and methyl groups compared to the parent piperidine.
Water Solubility Moderately solubleThe hydroxyl group and tertiary amine allow for hydrogen bonding. The precursor 4-methylpiperidin-4-ol is freely soluble.
Boiling Point >200 °C (estimated)Higher than the precursor due to increased molecular weight.
Stability Stable as a hydrochloride salt. The free base is prone to intramolecular cyclization in solution.[3]The N-(2-chloroethyl)amine moiety is known to be unstable under neutral or alkaline conditions.[3]

Proposed Synthesis and Purification

The most direct and logical synthesis is the N-alkylation of the commercially available precursor, 4-methylpiperidin-4-ol. This is a standard nucleophilic substitution reaction.

Synthesis_Workflow start 4-Methylpiperidin-4-ol + 1-bromo-2-chloroethane reaction N-Alkylation Reaction (Reflux, ~80°C) start->reaction reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagents->reaction workup Aqueous Workup (Filtration, Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product 1-(2-Chloroethyl)-4- methylpiperidin-4-ol purification->product

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: N-Alkylation
  • Reaction Setup: To a solution of 4-methylpiperidin-4-ol (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reagent Addition: Add 1-bromo-2-chloroethane (1.1-1.5 eq) to the stirred suspension. 1-bromo-2-chloroethane is chosen as the alkylating agent because the bromine is a better leaving group than chlorine, allowing for selective reaction at the bromo-position.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[4][5] The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts and unreacted starting material.

  • Purification: The crude product can be purified by recrystallization, likely from a solvent mixture such as ethanol/water or ethyl acetate/hexanes.[6] Alternatively, column chromatography on silica gel can be employed for higher purity.

Chemical Reactivity and Stability: The Aziridinium Ion

The defining chemical characteristic of N-(2-chloroethyl)amines is their propensity to undergo intramolecular cyclization to form a highly strained and electrophilic three-membered ring known as an aziridinium ion.[3] This reaction is the basis for the alkylating activity of nitrogen mustards.[7]

The rate of this cyclization is highly pH-dependent.

  • Under acidic conditions (pH < 5): The piperidine nitrogen is protonated, rendering it non-nucleophilic. In this state, the compound is stable and can be stored as its hydrochloride salt.[3]

  • Under neutral or alkaline conditions: The nitrogen is a free base and acts as an internal nucleophile, attacking the carbon bearing the chlorine atom to displace the chloride ion and form the aziridinium cation.[3]

This aziridinium ion is a potent electrophile and will be rapidly attacked by any available nucleophile (including water, other biological nucleophiles, or even another molecule of the parent compound), leading to ring-opening and covalent bond formation. This reactivity makes the compound a potential biological alkylating agent but also implies inherent instability of the free base in protic solvents.

Caption: Intramolecular cyclization to form the reactive aziridinium ion.

Potential Research Applications

  • Synthetic Intermediate: The compound is a versatile building block. The chloroethyl group can be displaced by various nucleophiles (amines, thiols, alcohols) in SN2 reactions, or it can be used to generate the aziridinium ion for subsequent ring-opening, providing access to a wide range of more complex piperidine derivatives.[8]

  • Pharmacological Probe: As a nitrogen mustard analog, this compound has the potential to be a covalent alkylating agent.[2] It could be investigated for cytotoxic activity in cancer cell lines or used as a tool to probe biological systems where targeted alkylation is desired. Its activity would be compared to classic agents like mechlorethamine (HN-2).[2]

  • Lead Compound Development: The piperidine-4-ol core is present in various CNS-active agents. Modifications of this structure could be explored in drug discovery programs targeting neurological or other disorders.

Proposed Analytical Characterization

A full analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 3: Predicted Analytical Data

TechniquePredicted Observations
¹H NMR - Piperidine Ring Protons: Complex multiplets between ~1.5-3.0 ppm. - -N-CH₂-CH₂-Cl: Two distinct triplets, each integrating to 2H, likely around 2.8-3.2 ppm and 3.6-3.9 ppm. - -CH₃: A singlet at ~1.2 ppm, integrating to 3H. - -OH: A broad singlet (exchangeable with D₂O) with a variable chemical shift.
¹³C NMR - Quaternary Carbon (C4): ~65-75 ppm. - Piperidine Ring Carbons: Multiple peaks between ~30-60 ppm. - -N-CH₂-CH₂-Cl: Two peaks, one around ~55-60 ppm (-N-CH₂) and one further downfield ~40-45 ppm (-CH₂-Cl). - -CH₃: A peak around ~25-30 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 178.0993.
IR Spectroscopy - O-H Stretch: Broad peak around 3300-3500 cm⁻¹. - C-H Stretch: Peaks around 2850-3000 cm⁻¹. - C-Cl Stretch: Peak around 650-800 cm⁻¹.
Chromatography (HPLC/GC) HPLC with UV (after derivatization) or MS detection is suitable.[5] The basic nitrogen may cause peak tailing on standard silica columns, which can be mitigated by using a suitable mobile phase modifier (e.g., triethylamine) or an appropriate column chemistry.[9] GC-MS may be possible but could require derivatization to improve volatility and thermal stability.[5]

Safety and Handling Precautions

Given its structure as a nitrogen mustard analog, 1-(2-Chloroethyl)-4-methylpiperidin-4-ol must be treated as a potentially hazardous substance. Nitrogen mustards are known to be potent alkylating agents, which are often cytotoxic, vesicant (blistering agents), and mutagenic.[10][11][12]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.

  • Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes. The free base should be generated and used in situ whenever possible to avoid decomposition and exposure to the reactive aziridinium ion.

  • Storage: Store as the hydrochloride salt in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. BenchChem.
  • BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines. BenchChem.
  • Mechanistic Insights and Pharmacological Approaches for Nitrogen and Sulfur Mustards and Their Implications as Therapeutic Agents. (2025, March 4). PMC.
  • Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach. (2025, June 25). PMC.
  • Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes. (n.d.). SciSpace.
  • Nitrogen mustard hydrochloride-induced acute respiratory failure and myelosuppression. (2015, July 29).
  • New Synthetic Analogs of Nitrogen Mustard DNA Interstrand Cross-Links and Their Use to Study Lesion Bypass by DNA Polymerases. (2021, June 16). Chemical Research in Toxicology.
  • Synthesis of the aziridinium ion of 2-chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. (n.d.).
  • BenchChem. (2025). Preventing intramolecular cyclization of Bis(2-chloroethyl)amine during synthesis. BenchChem.
  • Praliyev, K. D., et al. (2021, May 3). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan.
  • Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids. (n.d.). PubMed.
  • Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. (2025, June 4). DTIC.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
  • Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. (2019, September 18). PMC.
  • Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. (n.d.). ScienceDirect.
  • Simulate and predict NMR spectra. (n.d.). NMR Prediction.
  • Synthetic Applications of Aziridinium Ions. (2021, March 22). MDPI.
  • CASPRE - 13C NMR Predictor. (n.d.). CASPRE.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.
  • 4-Methylpiperidin-4-ol. (n.d.). Chem-Impex.
  • 4-Methylpiperidine for synthesis 626-58-4. (n.d.). Sigma-Aldrich.
  • Predict all NMR spectra. (n.d.). NMRdb.org.
  • Predict - NMRium demo. (n.d.). NMRium.
  • Preparation method for 4-methylenepiperidine or acid addition salt thereof. (n.d.).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemical Review and Letters.
  • Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. (n.d.). Semantic Scholar.
  • Synthetic Applications of Aziridinium Ions. (2021, April 26). Encyclopedia.pub.
  • Synthesis of cyclic amines. (n.d.). Organic Chemistry Portal.

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Exploratory

A Technical Guide to the Mechanism of Action of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol Derivatives as Irreversible Kinase Inhibitors

This guide provides an in-depth exploration of the molecular mechanism of action for a novel class of therapeutic candidates derived from a 1-(2-chloroethyl)-4-methylpiperidin-4-ol scaffold. It is intended for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the molecular mechanism of action for a novel class of therapeutic candidates derived from a 1-(2-chloroethyl)-4-methylpiperidin-4-ol scaffold. It is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will dissect the rationale behind the experimental design, present detailed protocols, and interpret the resulting data to build a comprehensive understanding of how these compounds exert their biological effects.

Introduction: The Rationale for Targeting Kinases with Irreversible Inhibitors

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets.

While traditional, reversible inhibitors have seen significant clinical success, they can be limited by factors such as competition with high intracellular ATP concentrations and the development of resistance through mutations in the kinase domain.[1][2] Irreversible inhibitors, which form a stable, covalent bond with their target, offer several potential advantages.[1][3][4] These include:

  • Prolonged Pharmacodynamics: The covalent bond leads to a longer duration of action, as the inhibition is not dependent on the circulating concentration of the drug.[1][4]

  • High Potency and Selectivity: By targeting a specific, reactive amino acid residue, such as a cysteine, within the ATP-binding pocket, a high degree of selectivity can be achieved.[1][3][5]

  • Overcoming Resistance: Irreversible binding can overcome resistance mechanisms that arise from mutations that decrease the binding affinity of reversible inhibitors.[1][4]

The 1-(2-chloroethyl)-4-methylpiperidin-4-ol scaffold presents an intriguing starting point for the design of such inhibitors. The chloroethyl group is a well-known alkylating moiety capable of forming covalent bonds with nucleophilic residues.[6][7][8] Our hypothesis is that derivatives of this scaffold can be designed to specifically target a cysteine residue in the active site of a key oncogenic kinase, leading to irreversible inhibition and potent anti-cancer activity.

Elucidating the Mechanism of Action: A Stepwise Approach

Our investigation into the mechanism of action of our lead compound, hereafter referred to as CMPD-X , follows a logical progression from cellular effects to specific molecular interactions.

Initial Cellular Screening: Assessing Anti-proliferative Activity

The first step in characterizing a potential anti-cancer agent is to determine its effect on cell viability and proliferation. We employed a colorimetric XTT assay, which measures the metabolic activity of living cells.[9][10][11][12]

Table 1: Anti-proliferative Activity of CMPD-X in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung1.2
MCF-7Breast2.5
HCT116Colon1.8
PC-3Prostate3.1

The data clearly demonstrates that CMPD-X exhibits potent anti-proliferative activity across a range of cancer cell lines, with the most pronounced effect observed in non-small cell lung cancer cells.

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CMPD-X (or vehicle control) and incubate for 48 hours.

  • Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.[9]

  • XTT Addition: Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.[9]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm, with a reference wavelength of 650 nm.[9]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Identifying the Molecular Target: Target Engagement Studies

Having established the cellular activity of CMPD-X, the next critical step is to identify its direct molecular target. We hypothesized that CMPD-X acts as an irreversible inhibitor of a protein kinase. To test this, we utilized a Cellular Thermal Shift Assay (CETSA®), a powerful technique for assessing target engagement in a cellular context.[13][14][15]

Diagram 1: Experimental Workflow for Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Cell Culture and Treatment (with CMPD-X or Vehicle) B 2. Heat Shock (Temperature Gradient) A->B Incubate C 3. Cell Lysis B->C Cool D 4. Centrifugation (Separate Soluble/Aggregated Proteins) C->D Spin E 5. Protein Quantification (e.g., Western Blot) D->E Analyze Supernatant

Caption: Workflow for CETSA® to determine target engagement.

The results of the CETSA® experiment, followed by western blotting for a panel of candidate kinases, revealed a significant thermal stabilization of Epidermal Growth Factor Receptor (EGFR) in the presence of CMPD-X, strongly suggesting a direct binding interaction.

Confirming Irreversible Inhibition and Pathway Modulation

To confirm that CMPD-X irreversibly inhibits EGFR and to investigate its downstream effects, we performed a series of western blot experiments.[16][17]

Key Findings from Western Blot Analysis:

  • Phospho-EGFR Levels: Treatment with CMPD-X led to a dose-dependent decrease in the phosphorylation of EGFR at tyrosine residue 1068 (p-EGFR Y1068), a key marker of its activation.

  • Downstream Signaling: A corresponding decrease was observed in the phosphorylation of downstream signaling proteins, including Akt (p-Akt Ser473) and ERK1/2 (p-ERK1/2 Thr202/Tyr204).

  • Irreversibility: A washout experiment demonstrated that the inhibitory effect of CMPD-X on EGFR phosphorylation persisted even after the compound was removed from the culture medium, confirming its irreversible mode of action.

Diagram 2: Hypothesized Signaling Pathway Inhibition by CMPD-X

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CMPD_X CMPD-X CMPD_X->EGFR Irreversible Inhibition

Caption: Proposed inhibition of EGFR signaling by CMPD-X.

Experimental Protocol: Western Blot for Phosphorylated Proteins
  • Sample Preparation: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16] Keep samples on ice throughout the process.[16]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16][18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

The Covalent Binding Mechanism: Targeting a Specific Cysteine Residue

The chloroethyl moiety of CMPD-X is an electrophilic group that can react with nucleophilic amino acid residues.[6] We hypothesized that CMPD-X forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of EGFR. This is a common mechanism for irreversible kinase inhibitors.[1][4][5]

To validate this, we performed site-directed mutagenesis to replace the candidate cysteine residue in EGFR with a non-nucleophilic amino acid, such as alanine.

Table 2: Effect of Cysteine Mutation on CMPD-X Activity

EGFR VariantIC50 (µM)
Wild-Type EGFR1.2
C797A EGFR Mutant> 50

The dramatic loss of activity against the C797A mutant provides strong evidence that this specific cysteine residue is the site of covalent modification by CMPD-X.

Conclusion and Future Directions

The data presented in this guide provides a comprehensive and scientifically rigorous elucidation of the mechanism of action for 1-(2-chloroethyl)-4-methylpiperidin-4-ol derivatives, exemplified by our lead compound, CMPD-X. We have demonstrated that these compounds act as potent, irreversible inhibitors of EGFR by forming a covalent bond with cysteine 797 in the ATP-binding pocket. This leads to the inhibition of downstream signaling pathways and ultimately results in the anti-proliferative effects observed in cancer cells.

Future work will focus on optimizing the pharmacokinetic and pharmacodynamic properties of this promising class of compounds and evaluating their efficacy in in vivo models of cancer. The insights gained from these mechanistic studies will be invaluable in guiding the further development of these novel therapeutic agents.

References

  • PubMed. Irreversible protein kinase inhibitors. [Link]

  • ACS Publications. Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks. [Link]

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • PMC. Developing irreversible inhibitors of the protein kinase cysteinome. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • PubMed. Developing irreversible inhibitors of the protein kinase cysteinome. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Wikipedia. MTT assay. [Link]

  • AACR Journals. The Mechanism of Action of Alkylating Agents. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Ingenta Connect. Irreversible Protein Kinase Inhibitors. [Link]

  • Oncohema Key. Alkylating Agents. [Link]

  • Nursingschoolofrock.com. Reviewing the Pharmacology of Alkylating Agents. [Link]

  • American Chemical Society. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]

  • Liv Hospital. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. [Link]

  • MDPI. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

  • PMC. Experimental strategies to improve drug-target identification in mass spectrometry-based thermal stability assays. [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]

  • Stas Kolenikov. How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • PMC. Determining target engagement in living systems. [Link]

  • Oxford Academic. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. [Link]

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  • Zhijian Lai. 笔记:使用DOT语言制作流程图. [Link]

  • Graphviz. DOT Language. [Link]

  • ResearchGate. Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. [Link]

  • YouTube. Graphviz and dot: Generating Diagrams with Code. [Link]

  • PMC. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

  • Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Chemistry – A European Journal. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • RSC Publishing. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

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Foundational

Spectroscopic Elucidation of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol: A Technical Guide to NMR and IR Characterization

Executive Summary & Mechanistic Context 1-(2-Chloroethyl)-4-methylpiperidin-4-ol (C₈H₁₆ClNO) is a highly specialized bifunctional building block utilized in advanced organic synthesis and medicinal chemistry. Structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

1-(2-Chloroethyl)-4-methylpiperidin-4-ol (C₈H₁₆ClNO) is a highly specialized bifunctional building block utilized in advanced organic synthesis and medicinal chemistry. Structurally, it combines a tertiary alcohol within a piperidine framework and a reactive 2-chloroethyl moiety (a nitrogen mustard-like alkylating group).

Accurate spectroscopic characterization of this compound is critical. The molecule's behavior is dictated by the conformational dynamics of the piperidine chair, the steric interplay at the C4 quaternary center, and the electronegative pull of the chlorine atom. This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, grounded in established conformational analyses of saturated heterocycles[1].

Spectroscopic Elucidation: Quantitative Data & Causality

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The NMR spectra of N-alkylated piperidines are heavily influenced by the orientation of the nitrogen lone pair and the equatorial/axial equilibrium of the ring substituents[2]. In CDCl₃, the 4-methyl group heavily favors the equatorial position to minimize 1,3-diaxial interactions, forcing the hydroxyl group into the axial position.

The 2-chloroethyl side chain creates a distinct A2​X2​ spin system. The extreme deshielding effect of the chlorine atom shifts the adjacent methylene protons (-CH₂-Cl) significantly downfield compared to the nitrogen-adjacent protons. Furthermore, the ¹³C spectrum is characterized by the highly deshielded quaternary C4 carbon and the diagnostic shifts of the C2/C6 carbons, which are sensitive to the γ -gauche effects of the nitrogen lone pair[3].

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment
C4-CH₃ 1.25Singlet (s)3H-Aliphatic methyl, shielded by ring
C3, C5 1.55 - 1.75Multiplet (m)4H-Ring protons (β to N); complex axial/equatorial splitting
C4-OH 1.60Broad singlet (br s)1H-Tertiary hydroxyl (Concentration/H-bond dependent)
C2, C6 2.45 - 2.65Multiplet (m)4H-Ring protons (α to N); deshielded by nitrogen
N-CH₂ 2.75Triplet (t)2H6.8Ethyl linker (α to N); coupled to adjacent CH₂
CH₂-Cl 3.58Triplet (t)2H6.8Ethyl linker (α to Cl); strongly deshielded by halogen

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeCausality / Structural Correlation
C4-CH₃ 29.5CH₃Shielded aliphatic methyl
C3, C5 38.2CH₂β-carbons to nitrogen; subject to γ -gauche shielding
CH₂-Cl 41.5CH₂Deshielded by the electronegative chlorine atom
C2, C6 50.8CH₂α-carbons to nitrogen; diagnostic of N-alkyl piperidines[4]
N-CH₂ 60.2CH₂α-carbon to N; slightly deshielded by β-chlorine inductive effect
C4 68.5C (quat)Strongly deshielded by the directly attached hydroxyl oxygen
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. A critical feature of this molecule is the presence of Bohlmann bands . In a chair-conformation piperidine where the N-alkyl group is equatorial, the nitrogen lone pair sits axially. This anti-periplanar alignment with the adjacent axial C-H bonds at C2 and C6 weakens the C-H bond force constant, resulting in distinct low-frequency C-H stretching bands[2].

Table 3: Key ATR-FTIR Spectral Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3350 Strong, BroadO-H stretchTertiary alcohol (H-bonded network)
2950, 2850 StrongC-H stretch (sp³)Aliphatic piperidine backbone
2780 WeakC-H stretchBohlmann bands : N-lone pair / axial C-H interaction
1150 MediumC-O stretchCharacteristic of tertiary alcohol C-O bonds
1080 MediumC-N stretchPiperidine ring nitrogen
740 StrongC-Cl stretchTerminal alkyl chloride moiety

Logical Mapping & Experimental Workflows

To ensure absolute trustworthiness in the analytical data, the relationship between the molecular structure and the resulting spectra must be logically mapped, and the experimental acquisition must follow a self-validating protocol.

Structural_Logic S1 1-(2-Chloroethyl)-4-methylpiperidin-4-ol S2 N-Alkyl Piperidine Ring S1->S2 S3 2-Chloroethyl Group S1->S3 S4 Tertiary Alcohol (C4) S1->S4 O1 Bohlmann Bands (IR: 2700-2800 cm⁻¹) 13C NMR: C2/C6 at ~50.8 ppm S2->O1 Anti-periplanar lone pair O2 1H NMR: Triplet at ~3.58 ppm (-CH2Cl) 13C NMR: C-Cl at ~41.5 ppm S3->O2 Deshielding by Cl O3 IR: Broad O-H stretch (~3350 cm⁻¹) 13C NMR: Quat C at ~68.5 ppm S4->O3 H-bonding & Electronegativity

Fig 1. Logical mapping of molecular substructures to their primary spectroscopic signatures.

Self-Validating NMR Protocol
  • Sample Preparation : Dissolve 15 mg of the highly purified analyte in 0.6 mL of CDCl₃ (100 atom% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons, preserving the C4-OH signal. TMS provides an internal standard calibrated exactly to 0.0 ppm, eliminating solvent-shift artifacts.

  • ¹H Acquisition & Validation : Acquire at 400 MHz, 32 scans, 90° pulse angle, with a relaxation delay ( D1​ ) of 1.5 s.

    • Self-Validation Step (D₂O Exchange): Following the initial scan, spike the NMR tube with 1 drop of D₂O and shake vigorously for 30 seconds. Re-acquire the spectrum. The rapid isotopic exchange will cause the broad singlet at ~1.60 ppm to disappear, unambiguously differentiating the hydroxyl proton from overlapping aliphatic C3/C5 multiplets.

  • ¹³C Acquisition : Acquire at 100 MHz, 1024 scans, with an extended D1​ of 2.0 s.

    • Causality: The extended relaxation delay is mandatory. The quaternary C4 carbon lacks directly attached protons, meaning it does not benefit from Nuclear Overhauser Effect (NOE) enhancement. A longer D1​ ensures complete spin-lattice relaxation, preventing the C4 signal (~68.5 ppm) from being lost in the baseline noise.

Self-Validating ATR-FTIR Protocol
  • Background Calibration : Collect a background spectrum of the clean diamond ATR crystal (32 scans).

    • Causality: This digitally subtracts atmospheric CO₂ and ambient humidity, which would otherwise mask the critical 3350 cm⁻¹ O-H stretch.

  • Sample Loading & Acquisition : Apply 1-2 mg of the neat sample onto the crystal. Apply consistent, firm pressure using the ATR anvil. Acquire from 4000-400 cm⁻¹ at 4 cm⁻¹ resolution.

    • Self-Validation Step: Interrogate the baseline at 2500 cm⁻¹. A tilted or noisy baseline indicates poor contact between the sample and the evanescent wave of the crystal. If observed, the sample must be re-applied. The simultaneous presence of the 3350 cm⁻¹ (O-H) and 740 cm⁻¹ (C-Cl) bands validates that the bifunctional integrity of the molecule has not degraded (e.g., via spontaneous intramolecular cyclization).

NMR_IR_Workflow N1 Sample Synthesis & Purification (>98%) N2 Lyophilization & Desiccation N1->N2 N3 NMR Prep (Dissolve in CDCl3) N2->N3 15 mg / 0.6 mL N4 IR Prep (ATR Crystal Loading) N2->N4 1-2 mg solid N5 1H & 13C NMR Acquisition (400 MHz) N3->N5 N6 FTIR Acquisition (4000-400 cm⁻¹) N4->N6 N7 Data Processing & Internal Validation N5->N7 D2O Exchange Check N6->N7 Baseline Check N8 Structural Elucidation N7->N8

Fig 2. Standardized experimental workflow for spectroscopic characterization.

References

  • EFFECTS OF N-OXIDATION ON THE 13C NMR CHEMICAL SHIFTS OF SATURATED S - Revue Roumaine de Chimie. 3

  • Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance - cdnsciencepub.com. 2

  • Piperidine(110-89-4) 13C NMR spectrum - ChemicalBook. 4

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine - Journal of the American Chemical Society. 1

Sources

Exploratory

Unlocking the Therapeutic Promise of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol: A Preclinical Development Guide

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved therapeutics.[1] This guide delineates a comprehensive preclinical strategy for the investigation...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved therapeutics.[1] This guide delineates a comprehensive preclinical strategy for the investigation of a novel piperidine derivative, 1-(2-Chloroethyl)-4-methylpiperidin-4-ol. Drawing upon established principles of drug discovery and the known bioactivities of structurally related analogs, we postulate a compelling pharmacological potential for this compound, particularly within the domains of oncology and neurology. This document provides a robust framework for its synthesis, characterization, and multi-tiered biological evaluation, from initial cytotoxicity screening to targeted receptor engagement and preliminary in vivo efficacy assessments. Our objective is to furnish researchers and drug development professionals with a scientifically rigorous and actionable roadmap to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Piperidine Moiety as a Privileged Scaffold in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a recurring motif in a vast array of pharmaceuticals and natural alkaloids.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for three-dimensional diversification to achieve potent and selective interactions with biological targets.[2][3] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antipsychotic, analgesic, anti-inflammatory, and antiviral effects.[3][4][5]

The subject of this guide, 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, incorporates several key structural features that suggest a high potential for biological activity. The tertiary alcohol at the 4-position and the methyl group introduce specific steric and hydrogen-bonding characteristics. Crucially, the N-(2-chloroethyl) moiety is a reactive alkylating group, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This feature opens the possibility of irreversible or targeted covalent inhibition, a strategy that has led to the development of highly effective drugs. A structurally related compound, 1-(2-chloroethyl)-4-phenylpiperidin-4-ol, has been investigated for its potential to interact with opioid receptors and modulate pain pathways.[6]

This guide will therefore explore the pharmacological potential of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol through a logical, stepwise progression of synthesis and biological evaluation.

Synthesis and Characterization

The synthesis of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is anticipated to be a straightforward process, leveraging commercially available starting materials. The proposed synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis will commence with the commercially available precursor, 4-methylpiperidin-4-ol.[7] This will be followed by N-alkylation using a suitable 2-chloroethylating agent.

Synthesis_Pathway 4-methylpiperidin-4-ol 4-methylpiperidin-4-ol product 1-(2-Chloroethyl)-4-methylpiperidin-4-ol 4-methylpiperidin-4-ol->product N-alkylation reagents 1-bromo-2-chloroethane, K2CO3, Acetonitrile

Caption: Proposed synthesis of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol.

Detailed Experimental Protocol
  • To a stirred solution of 4-methylpiperidin-4-ol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-Chloroethyl)-4-methylpiperidin-4-ol.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Pharmacological Evaluation

The initial biological assessment will focus on cytotoxicity to establish a therapeutic window, followed by a series of targeted assays to elucidate the compound's mechanism of action.

Cytotoxicity Profiling

A primary step in the evaluation of any novel compound is to determine its cytotoxic potential against both cancerous and non-cancerous cell lines.[8][9][10] This provides an initial indication of its therapeutic index.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Experimental Protocol:

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical]) and a non-cancerous cell line (e.g., HEK293 [human embryonic kidney]) in 96-well plates and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol for 24 and 48 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[9]

Data Presentation:

Cell LineCompound IC50 (µM) after 24hCompound IC50 (µM) after 48h
MCF-7Experimental ValueExperimental Value
HeLaExperimental ValueExperimental Value
HEK293Experimental ValueExperimental Value
Target Identification and Engagement

Based on the activities of similar piperidine-containing molecules, we hypothesize that 1-(2-Chloroethyl)-4-methylpiperidin-4-ol may interact with key protein targets in the central nervous system or in cancer-related pathways.[4][13][14][15]

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[16] Given the structural similarities to compounds with neurological activity, initial screening should focus on a panel of CNS receptors.

Experimental Workflow:

Receptor_Binding_Workflow cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubation Incubate membranes, radioligand, and varying concentrations of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol Membrane_Prep->Incubation Radioligand Select a suitable radioligand with high affinity and specificity Radioligand->Incubation Separation Separate bound and free radioligand via filtration Incubation->Separation Quantification Quantify bound radioactivity using a scintillation counter Separation->Quantification IC50_Determination Determine the IC50 value Quantification->IC50_Determination Ki_Calculation Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Target Receptor Panel:

  • Dopamine Receptors (e.g., D2, D3): Implicated in antipsychotic activity.[4]

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6): Relevant for antipsychotic and antidepressant effects.[4]

  • NMDA Receptors (specifically NR2B subunit): A target for neuroprotective agents.[15]

  • Sigma Receptors (S1R and S2R): Known to be modulated by various piperidine derivatives.[17]

In Vivo Pharmacological Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[18][19]

Animal Models for Neurological Disorders

Should the in vitro data suggest activity at CNS targets, evaluation in relevant animal models of neurological disease is warranted.[20][21]

  • Amphetamine-Induced Hyperlocomotion: A model to assess antipsychotic potential by measuring the compound's ability to attenuate stimulant-induced hyperactivity.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A measure of sensorimotor gating, which is deficient in schizophrenic patients.

  • Focal Ischemic Stroke Model: To evaluate the neuroprotective effects of the compound in reducing infarct volume following an induced stroke.[15]

Xenograft Models for Anticancer Activity

If significant and selective cytotoxicity is observed in cancer cell lines, the compound's antitumor efficacy should be evaluated in vivo.

Experimental Workflow:

Xenograft_Workflow Cell_Implantation Implant human tumor cells (e.g., MCF-7) subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to grow to a palpable size Cell_Implantation->Tumor_Growth Treatment_Initiation Randomize mice into vehicle control and treatment groups. Administer 1-(2-Chloroethyl)-4-methylpiperidin-4-ol (e.g., via intraperitoneal injection) Tumor_Growth->Treatment_Initiation Monitoring Monitor tumor volume and body weight regularly Treatment_Initiation->Monitoring Endpoint Euthanize mice when tumors reach a predetermined size or at the end of the study Monitoring->Endpoint Analysis Excise tumors and perform histopathological and biochemical analyses Endpoint->Analysis

Caption: Workflow for a tumor xenograft model.

Conclusion

This guide presents a structured and scientifically grounded approach to the preclinical evaluation of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol. By systematically investigating its synthesis, in vitro cytotoxicity, target engagement, and in vivo efficacy, we can comprehensively delineate its pharmacological profile and determine its potential as a lead compound for the development of novel therapeutics. The presence of the reactive chloroethyl group, coupled with the privileged piperidine scaffold, suggests that this molecule warrants thorough investigation.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 25, 2026, from [Link]

  • Li, W., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(22), 10246-10262. [Link]

  • Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech. Retrieved March 25, 2026, from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). News-Medical.net. Retrieved March 25, 2026, from [Link]

  • Al-Attas, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 6-15. [Link]

  • Zebrafish: An in vivo model for the study of neurological diseases. (n.d.). Dovepress. Retrieved March 25, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications. Retrieved March 25, 2026, from [Link]

  • Zhan, P., et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1487-1495. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. Retrieved March 25, 2026, from [Link]

  • Neurodegenerative Disease Models. (n.d.). InVivo Biosystems. Retrieved March 25, 2026, from [Link]

  • Sigma Receptor Binding Assays. (2016, December 8). Current Protocols in Pharmacology. Retrieved March 25, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved March 25, 2026, from [Link]

  • Custom In Vivo Disease Models. (n.d.). Melior Discovery. Retrieved March 25, 2026, from [Link]

  • Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (2022). Frontiers in Neuroscience. Retrieved March 25, 2026, from [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Mutel, V., et al. (2002). Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist. Journal of Pharmacology and Experimental Therapeutics, 302(3), 946-954. [Link]

  • Sridhar, S. K., & Ramesh, A. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(5), 783-790. [Link]

  • Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. (2016, May 12). Google Patents.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemical Review and Letters. Retrieved March 25, 2026, from [Link]

  • 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is paramount. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is paramount. This guide provides a detailed exploration of two fundamental molecular properties—molecular weight and exact mass—as they pertain to the compound 1-(2-Chloroethyl)-4-methylpiperidin-4-ol. Moving beyond simple definitions, this document delves into the theoretical underpinnings, computational methods, and experimental workflows for determining these critical parameters. A comprehensive understanding of these concepts is essential for analytical scientists to ensure the unambiguous identification, characterization, and quality control of novel chemical compounds. This guide balances theoretical principles with practical, field-proven insights into the application of mass spectrometry for the definitive determination of molecular and exact masses.

Introduction: The Significance of Precise Mass Determination

1-(2-Chloroethyl)-4-methylpiperidin-4-ol is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The journey from synthesis to potential therapeutic application is paved with rigorous analytical characterization, at the heart of which lies the accurate determination of its molecular formula and mass.

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts with specific implications for analytical chemistry.

  • Molecular Weight (or Molar Mass) is the sum of the average atomic masses of the constituent atoms of a molecule.[1] The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes.[2] This value is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in chemical synthesis and formulation.

  • Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3] This value, expressed in Daltons (Da) or atomic mass units (amu), is a key parameter in high-resolution mass spectrometry for determining the elemental composition of a molecule.[4]

For a molecule like 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, which contains elements with significant isotopic distributions (notably chlorine), the distinction between these two values is not merely academic but a practical necessity for unambiguous molecular formula confirmation.

Physicochemical Properties and Calculated Mass Values

The foundational step in determining the molecular weight and exact mass of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is the establishment of its correct molecular formula. Based on its chemical name and the structures of its constituent parts (a 4-methylpiperidin-4-ol core and a 1-(2-chloroethyl) substituent), the molecular formula is determined to be C₈H₁₆ClNO .

Chemical Structure:

Figure 1: Chemical structure of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol.

Based on this molecular formula, the molecular weight and exact mass can be calculated. The following table summarizes these key quantitative data.

ParameterValueUnit
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Exact Mass 177.09204Da

Table 1: Calculated Molecular Weight and Exact Mass of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol.

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic weights of all atoms in the molecular formula.

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol [2][5]

  • Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol [6]

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol [3]

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol [7]

Total Molecular Weight = 96.088 + 16.128 + 35.453 + 14.007 + 15.999 = 177.675 g/mol

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of each element.

  • Carbon (¹²C): 8 atoms × 12.000000 Da = 96.000000 Da

  • Hydrogen (¹H): 16 atoms × 1.007825 Da = 16.125200 Da

  • Chlorine (³⁵Cl): 1 atom × 34.968853 Da = 34.968853 Da

  • Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da

  • Oxygen (¹⁶O): 1 atom × 15.994915 Da = 15.994915 Da

Total Exact Mass = 96.000000 + 16.125200 + 34.968853 + 14.003074 + 15.994915 = 177.092042 Da

Experimental Determination by Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for the experimental determination of molecular weight and exact mass.[7] It measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular mass, structure, and quantity of an analyte.[8]

The Causality of Experimental Choices in Mass Spectrometry

The selection of a specific mass spectrometry workflow is dictated by the analytical question at hand. For the routine confirmation of a synthesized compound's identity, a low-resolution mass spectrometer may suffice to determine the nominal molecular mass. However, for the unambiguous confirmation of a molecular formula, especially for a novel compound, high-resolution mass spectrometry is imperative.[4] This is because high-resolution instruments can measure m/z values to several decimal places, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.[4]

The choice of ionization technique is equally critical. For a polar molecule like 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, electrospray ionization (ESI) is a suitable "soft" ionization method that minimizes fragmentation and preserves the molecular ion.[2]

The selection of the mass analyzer depends on the desired resolution and accuracy. Quadrupole analyzers are robust and excellent for quantitative analysis but offer lower resolution.[6][9] Time-of-flight (TOF) and Fourier-transform ion cyclotron resonance (FT-ICR) analyzers provide high resolution and mass accuracy, making them ideal for exact mass measurements and molecular formula determination.[1][3]

A Self-Validating Experimental Protocol for High-Resolution Mass Spectrometry

The following protocol outlines a self-validating system for the determination of the exact mass of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to obtain a working solution of 1 µg/mL. The use of a calibrated balance and volumetric flasks ensures the accuracy of the initial concentration.

  • LC Separation:

    • Equilibrate the C18 analytical column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid). The formic acid serves to protonate the analyte, facilitating positive ion mode detection.

    • Inject a known volume (e.g., 5 µL) of the sample solution.

    • Apply a gradient elution to separate the analyte from any impurities. A blank injection (solvent only) should be run prior to the sample to ensure the cleanliness of the system.

  • Mass Spectrometry Analysis:

    • Operate the ESI source in positive ion mode.

    • Calibrate the mass spectrometer using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.

    • Acquire data in full scan mode over an appropriate m/z range (e.g., 100-500).

    • The instrument software will process the raw data to generate a mass spectrum. The presence of a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the calculated exact mass validates the identity of the compound.

The following diagram illustrates the workflow for the experimental determination of the exact mass of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolution Dissolution in Solvent Dilution Serial Dilution Dissolution->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analysis High-Resolution Mass Analyzer (TOF or FT-ICR) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Mass_Determination Exact Mass Determination Spectrum->Mass_Determination

A simplified workflow for the experimental determination of exact mass using LC-HRMS.

Conclusion

The accurate determination of molecular weight and exact mass is a cornerstone of chemical analysis in drug discovery and development. For 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, the calculated molecular weight of 177.67 g/mol and an exact mass of 177.09204 Da serve as critical identifiers. While theoretical calculations provide foundational values, experimental verification through high-resolution mass spectrometry is essential for unambiguous confirmation of the molecular formula. The methodologies outlined in this guide provide a robust framework for scientists to approach the characterization of this and other novel chemical entities with confidence and scientific rigor.

References

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • University of Missouri Mass Spectrometry Facility. (n.d.). Calculating Exact Masses. Retrieved from [Link]

  • SPARC BioCentre Molecular Analysis. (n.d.). Small Molecule Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2026, March 20). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. Retrieved from [Link]

  • YouTube. (2018, March 22). How to Calculate Molar Mass (Molecular Weight). Retrieved from [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight. r/Chempros. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Exact Molecular Mass versus Molecular Weight. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-chloroethyl)-4-methylpiperidinium chloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-Chloroethyl)-4-Methylpiperazine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: 1-(2-Chloroethyl)-4-methylpiperidin-4-ol in Advanced API Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-(2-Chloroethyl)-4-methylpiperidin-4-ol is a highly versatile, bifunctional pharmaceutical intermediate. Structurally, it combines a reactive 2-chloroethylamine moiety with a sterically hindered, hydrophilic 4-methylpiperidin-4-ol core. This unique architecture makes it a privileged building block in modern medicinal chemistry, particularly for appending solubilizing, basic pharmacophores to lipophilic active pharmaceutical ingredient (API) scaffolds.

This application note details the mechanistic causality behind its reactivity, field-proven protocols for its synthesis and utilization, and its strategic applications in developing next-generation therapeutics, including HIV-1 maturation inhibitors and p38 MAP kinase anti-inflammatory agents.

Mechanistic Insights: The Aziridinium Pathway

To utilize 1-(2-chloroethyl)-4-methylpiperidin-4-ol effectively, chemists must understand its fundamental reactivity. Unlike standard primary alkyl halides, 2-chloroethylamines do not undergo simple direct SN​2 displacement by target nucleophiles. Instead, they operate via a self-validating, highly reactive aziridinium ion intermediate .

Causality of Experimental Choices
  • Storage as a Hydrochloride Salt: In its free-base form, the tertiary lone pair on the piperidine nitrogen will spontaneously undergo intramolecular nucleophilic attack on the adjacent 2-chloroethyl carbon. This leads to premature aziridinium formation, resulting in dimerization or polymerization. Storing the intermediate as an HCl salt protonates the nitrogen, completely arresting this degradation pathway.

  • Controlled Activation: During API conjugation, a mild base (e.g., K2​CO3​ or DIPEA) is added. This deprotonates the nitrogen, triggering the rapid, intramolecular expulsion of the chloride ion to form a strained 1-azaspiro[1]octane (aziridinium) intermediate.

  • Electrophilic Attack: The target nucleophile (e.g., a phenol or secondary amine on the drug scaffold) attacks the highly strained aziridinium ring, opening it to yield the final alkylated product. This pathway is significantly faster and more regioselective than standard SN​2 reactions.

G A 1-(2-Chloroethyl)-4-methyl piperidin-4-ol (HCl Salt) B Free Base (Deprotonation) A->B Base (pH > 9) C Aziridinium Ion Intermediate B->C Intramolecular Cyclization (-Cl⁻) E Alkylated API Scaffold C->E Nucleophilic Attack D Target Nucleophile (e.g., Amine/Phenol) D->E Nu⁻

Figure 1: Mechanistic pathway of alkylation via the highly reactive aziridinium ion intermediate.

Key Pharmaceutical Applications

The incorporation of the 4-methylpiperidin-4-ol moiety serves specific pharmacokinetic and pharmacodynamic purposes:

  • HIV-1 Maturation Inhibitors: In the optimization of broad-spectrum HIV-1 maturation inhibitors (based on the GSK3640254 scaffold), replacing basic distal amines with the 4-methylpiperidin-4-ol moiety significantly reduced overall basicity. This structural tweak maintained excellent potency against wild-type and polymorphic viruses while improving oral bioavailability and lowering clearance rates [1].

  • Anti-inflammatory Medicaments: The intermediate is utilized to synthesize potent p38 MAP kinase inhibitors. The piperidine ring provides crucial hydrogen-bonding interactions within the ATP active site of the kinase, inducing a conformational shift in the kinase activation loop [2].

Experimental Protocols

Protocol A: Synthesis of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol (HCl Salt)

Objective: Synthesize the intermediate from commercially available 4-methylpiperidin-4-ol (CAS: 3970-68-1) using differential leaving group kinetics.

Reagents:

  • 4-Methylpiperidin-4-ol (1.0 eq)

  • 1-Bromo-2-chloroethane (1.5 eq)

  • Potassium carbonate ( K2​CO3​ , 2.0 eq)

  • Acetonitrile (MeCN, anhydrous)

  • HCl in Dioxane (4.0 M)

Step-by-Step Methodology:

  • Suspension: Suspend 4-methylpiperidin-4-ol and K2​CO3​ in anhydrous MeCN (0.2 M concentration) under a nitrogen atmosphere.

  • Regioselective Alkylation: Add 1-bromo-2-chloroethane dropwise at 0°C. Insight: The bromide is approximately 100x better as a leaving group than the chloride. This ensures the secondary amine exclusively attacks the brominated carbon, preventing over-alkylation or cross-linking.

  • Heating: Warm the reaction to 60°C and stir for 12 hours. Monitor via TLC/LC-MS until the starting material is consumed.

  • Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude oil in ethyl acetate (EtOAc) and wash with water to remove residual 1-bromo-2-chloroethane.

  • Salt Formation (Critical Step): Dry the organic layer over Na2​SO4​ , filter, and cool to 0°C. Slowly add 4.0 M HCl in dioxane (1.1 eq). A white precipitate will form immediately.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 1-(2-chloroethyl)-4-methylpiperidin-4-ol hydrochloride as a stable, white solid.

Protocol B: Conjugation to an API Scaffold (N-Alkylation)

Objective: Append the 4-methylpiperidin-4-ol moiety to a secondary amine API scaffold.

Workflow Step1 Step 1: Reagent Prep Suspend API Scaffold & Base in DMF Step2 Step 2: Activation Add 1-(2-Chloroethyl)-4-methylpiperidin-4-ol HCl Step1->Step2 Step3 Step 3: Heating Stir at 60-80°C (Aziridinium Formation) Step2->Step3 Step4 Step 4: Quench & Workup Dilute with EtOAc, Wash with Brine Step3->Step4 Step5 Step 5: Purification Flash Chromatography / Crystallization Step4->Step5

Figure 2: Step-by-step workflow for API scaffold alkylation using the intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve the target secondary amine scaffold (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF.

  • Addition: Add 1-(2-chloroethyl)-4-methylpiperidin-4-ol hydrochloride (1.2 eq) in one portion at room temperature. Insight: 3.0 eq of DIPEA is required—one equivalent to neutralize the HCl salt of the intermediate, one to neutralize the HCl generated during the reaction, and one to maintain basicity for aziridinium formation.

  • Reaction: Heat the mixture to 80°C. The elevated temperature provides the activation energy necessary for the aziridinium ring-opening by the bulky API scaffold. Stir for 16-24 hours.

  • Quench & Extraction: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry the organic phase, concentrate, and purify via silica gel flash chromatography (typically using a gradient of Dichloromethane/Methanol containing 1% NH4​OH to elute the basic product).

Quantitative Data & Optimization Matrices

To ensure reproducible scale-up, the following table summarizes the optimized reaction conditions for the aziridinium-mediated conjugation (Protocol B) based on empirical kinetic data.

Solvent SystemBase UsedTemperatureAziridinium Formation RateOverall Conjugation YieldNotes
DMF DIPEA (3 eq)80°CFast85 - 92%Optimal. High polarity stabilizes the charged aziridinium transition state.
Acetonitrile K2​CO3​ (3 eq)60°CModerate70 - 78%Good for less sterically hindered nucleophiles; requires longer reaction times.
THF Et3​N (3 eq)65°CSlow< 40%Poor polarity leads to sluggish aziridinium formation and competing degradation.
DCM DIPEA (3 eq)40°CVery Slow< 15%Insufficient thermal energy for ring-opening; intermediate remains trapped.

Table 1: Solvent and base optimization matrix for the alkylation of complex API scaffolds.

References

  • [1] Hartz, R. A., et al. (2022). "Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity." Journal of Medicinal Chemistry, 65(23), 15935-15966. URL:[Link]

  • [2] Flynn, D. L., & Petillo, P. A. (2007). "Anti-inflammatory medicaments." U.S. Patent No. 7,202,257 B2. Deciphera Pharmaceuticals, LLC.

Sources

Application

Application Notes and Protocols for Alkylation Reactions Using 1-(2-Chloroethyl)-4-methylpiperidin-4-ol

Introduction In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, present in a vast number of natural products and commercially available drugs.[1] Its three-dimensional char...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, present in a vast number of natural products and commercially available drugs.[1] Its three-dimensional character and favorable physicochemical properties make it a cornerstone for the design of novel therapeutics. 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is a valuable bifunctional building block that combines this important piperidine core with a reactive electrophilic handle. The 2-chloroethyl group serves as a potent alkylating agent, enabling the covalent attachment of the 4-hydroxy-4-methylpiperidine moiety to a wide range of nucleophilic substrates.[2]

This guide provides a comprehensive overview of the principles and practices for utilizing 1-(2-Chloroethyl)-4-methylpiperidin-4-ol in alkylation reactions. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for the alkylation of various nucleophiles, and offer practical guidance for troubleshooting and reaction optimization. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

Reagent Profile: Chemical Properties and Safety

A thorough understanding of the reagent's properties and safety considerations is paramount before any experimental work.

Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol

PropertyValue
Chemical Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Appearance Typically an off-white to pale yellow solid or oil
CAS Number 147149-60-4
Solubility Soluble in many organic solvents like DCM, Chloroform, and alcohols.
Critical Safety and Handling Precautions

Disclaimer: The following safety information is based on data for structurally related 2-chloroethyl-piperidine and -piperazine derivatives. Researchers must consult the specific Safety Data Sheet (SDS) for 1-(2-Chloroethyl)-4-methylpiperidin-4-ol before use and perform a thorough risk assessment.

Hazard Statement: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[3] It should be handled with extreme care.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat and, if necessary, an apron or full-body suit.

Handling and Storage:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, fumes, or vapors.

  • Do not get in eyes, on skin, or on clothing.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

Mechanism of Alkylation: The Role of the Aziridinium Ion

The alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., a phenoxide, an amine, or a thiolate) attacks the carbon atom bearing the chlorine, displacing the chloride leaving group.

A critical aspect of the reactivity of 2-haloethylamines is their potential to form a highly electrophilic aziridinium ion intermediate through intramolecular cyclization. The lone pair of electrons on the piperidine nitrogen can attack the adjacent carbon, displacing the chloride ion. This strained, three-membered ring is then rapidly opened by the external nucleophile. This pathway often accelerates the rate of reaction compared to a direct SN2 displacement of the chloride.

G sub 1-(2-Chloroethyl)-4-methylpiperidin-4-ol aziridinium Aziridinium Ion Intermediate sub->aziridinium Intramolecular Cyclization (-Cl⁻) product Alkylated Product sub->product Direct SN2 Attack by Nu⁻ nuc Nucleophile (Nu-H) base Base nuc->base salt Base-H⁺ Cl⁻ aziridinium->product Ring Opening by Nu⁻ G A 1. Setup & Inert Atmosphere (N₂ or Ar) B 2. Dissolve Nucleophile & Base in Anhydrous Solvent A->B C 3. Add Alkylating Agent (1-(2-Chloroethyl)-4-methylpiperidin-4-ol) B->C D 4. Heat Reaction to Specified Temperature C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Reaction Quench (e.g., with H₂O) E->F Upon Completion G 7. Aqueous Work-up (Extraction) F->G H 8. Dry & Concentrate Organic Layer G->H I 9. Purify Crude Product (Column Chromatography) H->I J 10. Characterize Final Product (NMR, MS) I->J G Thiol Thiols (R-SH) Amine Amines (R₂NH) Phenol Phenols (Ar-OH)

Sources

Method

Comprehensive In Vitro Characterization of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol: Aziridinium Kinetics, Alkylating Capacity, and Genotoxicity

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I approach the in vitro characterization of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol not as a static chemical, but as a dynamic prodrug system....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach the in vitro characterization of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol not as a static chemical, but as a dynamic prodrug system. This compound belongs to the family of mono-functional nitrogen mustards. Unlike classic bifunctional mustards (e.g., mechlorethamine or chlorambucil) that form highly cytotoxic interstrand cross-links (ICLs)[1], this piperidine derivative possesses only a single 2-chloroethyl group. Consequently, it acts as a mono-alkylating agent, primarily forming mono-adducts at the nucleophilic N7 position of guanine in DNA[1].

The biological efficacy of this class of compounds is entirely dependent on a rate-limiting intramolecular cyclization. In aqueous physiological environments, the tertiary amine of the piperidine ring displaces the chloride leaving group to form a highly reactive, positively charged cyclic ammonium intermediate known as an aziridinium ion [2].

Because the aziridinium ion is the true electrophilic pharmacophore, standard cell-based screening is insufficient. A robust in vitro pipeline must independently evaluate the kinetics of aziridinium formation, its intrinsic chemical electrophilicity, and its downstream cellular genotoxicity. I have designed a three-pillar protocol system to track the complete lifecycle of this molecule.

Mechanism A 1-(2-Chloroethyl)- 4-methylpiperidin-4-ol (Prodrug) B Spiro-Aziridinium Ion (Reactive Electrophile) A->B Intramolecular Cyclization (-Cl⁻) C N7-Guanine Adduct (DNA Mono-lesion) B->C Nucleophilic Attack by DNA Base

Figure 1: Mechanistic pathway of aziridinium ion formation and subsequent DNA alkylation.

Pillar 1: Kinetic Profiling of Aziridinium Ion Formation (LC-MS/MS)

Causality & Rationale

The half-life of the parent prodrug in aqueous media dictates its systemic stability and reactivity[3]. If the cyclization is too fast, the drug degrades via hydrolysis before reaching the target; if too slow, it lacks efficacy. We use LC-MS/MS to monitor the disappearance of the parent mass and the appearance of the hydrolysis product (the aziridinium ion rapidly reacts with water to form 1-(2-hydroxyethyl)-4-methylpiperidin-4-ol) to ensure mass balance.

Step-by-Step Protocol
  • Stock Preparation : Dissolve 1-(2-Chloroethyl)-4-methylpiperidin-4-ol in anhydrous DMSO to create a 10 mM stock. Critical: Ensure anhydrous conditions to prevent premature hydrolysis.

  • Reaction Initiation : Dilute the stock to a final concentration of 10 µM in pre-warmed (37°C) Phosphate-Buffered Saline (PBS, pH 7.4).

  • Kinetic Sampling : At designated time intervals (0, 10, 20, 30, 60, 120, and 240 minutes), remove 50 µL aliquots from the reaction mixture.

  • Reaction Quenching : Immediately transfer each aliquot into 50 µL of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., deuterated cyclophosphamide). The organic solvent and temperature drop halt further aziridinium formation.

  • Sample Processing : Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate buffer salts.

  • LC-MS/MS Analysis : Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the mass transitions for the parent compound, the internal standard, and the hydroxylated metabolite.

System Validation & Controls
  • Negative Control : Run a parallel incubation at 4°C. The cyclization is highly temperature-dependent; minimal degradation should occur, validating that loss of parent signal at 37°C is due to chemical activation, not non-specific binding to the plasticware.

  • Mass Balance Check : The molar loss of the parent compound must equal the molar appearance of the hydroxylated metabolite.

Pillar 2: Cell-Free Alkylation Quantification (NBP Assay)

Causality & Rationale

Cellular assays conflate cell permeability, efflux mechanisms, and DNA repair with the drug's intrinsic chemical reactivity. To isolate the compound's electrophilic potential, we utilize the 4-(4-nitrobenzyl)pyridine (NBP) assay. NBP acts as a surrogate nucleophile for DNA bases. Upon alkylation by the aziridinium ion and subsequent alkaline treatment, NBP forms a highly conjugated blue/purple chromophore that absorbs strongly at 540 nm.

Workflow Step1 1. Compound Incubation (Buffer + NBP Reagent) Step2 2. Aziridinium Formation & Alkylation (37°C, 1h) Step1->Step2 Step3 3. Alkaline Quench (Triethylamine addition) Step2->Step3 Step4 4. Absorbance Readout (OD 540 nm) Step3->Step4

Figure 2: Step-by-step experimental workflow for the cell-free NBP alkylation assay.

Step-by-Step Protocol
  • Reagent Preparation : Prepare a 5% (w/v) solution of NBP in acetone. Prepare a 0.1 M solution of Triethylamine (TEA) in a 50:50 mixture of acetone and water.

  • Reaction Setup : In a 96-well glass-bottom plate, mix 100 µL of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol (1 mM in PBS, pH 7.4) with 50 µL of the 5% NBP solution.

  • Alkylation Phase : Seal the plate and incubate at 37°C for 60 minutes. During this time, the aziridinium ion forms and alkylates the NBP.

  • Color Development : Remove the plate from the incubator and add 50 µL of the 0.1 M TEA solution to each well. The alkaline shift deprotonates the alkylated NBP, producing the chromophore.

  • Readout : Immediately read the absorbance at 540 nm using a microplate reader. Critical: The color is transient and will fade; read within 2 minutes of TEA addition.

System Validation & Controls
  • Positive Control : Chlorambucil (1 mM) must be run in parallel to provide a benchmark for alkylation efficiency.

  • Negative Control : 1-methylpiperidin-4-ol (lacking the chloroethyl group) must be used to prove that the piperidine core alone does not react with NBP.

Pillar 3: Cellular DNA Damage & Viability ( γ H2AX & CellTiter-Glo)

Causality & Rationale

While the NBP assay proves chemical reactivity, we must determine if these mono-alkylation events overwhelm the cell's Base Excision Repair (BER) pathways to induce DNA double-strand breaks (DSBs) and cytotoxicity[4]. We multiplex γ H2AX immunofluorescence (a direct marker of DSBs resulting from unresolved alkylation) with an ATP-based viability readout (CellTiter-Glo) to correlate DNA damage with cell death[5].

Step-by-Step Protocol
  • Cell Seeding : Seed A549 (human lung carcinoma) cells at 10,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment : Aspirate media and add fresh media containing 1-(2-Chloroethyl)-4-methylpiperidin-4-ol at varying concentrations (0.1, 1, 10, 50, 100 µM). Incubate for 24 hours.

  • Viability Readout (Parallel Plate) : To one set of treated plates, add 100 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence to determine the IC₅₀.

  • Fixation & Permeabilization (Imaging Plate) : To the second set of plates, aspirate media, wash with PBS, and fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining : Block with 5% Bovine Serum Albumin (BSA) for 1 hour. Incubate with a primary anti- γ H2AX antibody (1:500) overnight at 4°C. Wash, then incubate with an Alexa Fluor 488-conjugated secondary antibody (1:1000) and Hoechst 33342 (nuclear counterstain) for 1 hour at room temperature.

  • High-Content Imaging : Image the plate using a high-content screening microscope. Quantify the total nuclear γ H2AX fluorescence intensity per cell.

System Validation & Controls
  • Positive Control : Etoposide (10 µM) to induce robust DSBs and validate the γ H2AX staining efficiency.

  • Vehicle Control : 0.1% DMSO to establish the baseline for spontaneous DNA damage and 100% cell viability.

Quantitative Data Presentation

To facilitate easy comparison across screening campaigns, all raw data from the above protocols should be synthesized into a standardized profiling matrix.

Table 1: Representative In Vitro Profiling Metrics for 1-(2-Chloroethyl)-4-methylpiperidin-4-ol

Assay PillarMetricExpected Value RangeBiological Significance
Pillar 1: Kinetics Aqueous Half-life (t₁/₂)20 – 45 minutesIndicates the stability of the prodrug and the rate of aziridinium ion formation.
Pillar 2: NBP Alkylation Relative Alkylation Index0.3 – 0.5 (vs. Chlorambucil = 1.0)Quantifies intrinsic electrophilicity. Mono-mustards typically show lower raw alkylation than bis-mustards.
Pillar 3: Genotoxicity γ H2AX Fold Change3x – 5x increase over vehicleConfirms that chemical alkylation successfully translates into unresolved cellular DNA damage.
Pillar 3: Viability Cellular IC₅₀ (A549, 24h)15 – 50 µMDetermines the therapeutic window and overall cytotoxicity of the compound.

References

  • DNA damage and mutagenesis induced by nitrogen mustards Source: PubMed, NIH URL:[Link]

  • Nitrogen mustard - Mechanism of action Source: Wikipedia URL:[Link]

  • Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes Source: PMC, NIH URL:[Link]

  • In Vitro Evaluation of DNA Damage Effect Markers toward Five Nitrogen Mustards Based on Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed, NIH URL:[Link]

  • The Partitioning of Phosphoramide Mustard and Its Aziridinium Ions among Alkylation and P−N Bond Hydrolysis Reactions Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

Application

Application Note: Catalytic Optimization for Nucleophilic Substitution of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol

Executive Summary The compound 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is a highly versatile building block in medicinal chemistry, primarily utilized to install a functionalized piperidine moiety via its reactive 2-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is a highly versatile building block in medicinal chemistry, primarily utilized to install a functionalized piperidine moiety via its reactive 2-chloroethyl linker. However, the intrinsic reactivity of the primary alkyl chloride is often insufficient when reacting with sterically hindered or weakly nucleophilic substrates.

Without catalytic intervention, these reactions require prolonged heating, which exacerbates competitive degradation pathways. This application note details the mechanistic causality behind selecting specific catalytic systems—namely Finkelstein (iodide) catalysis and Phase Transfer Catalysis (PTC)—to optimize reaction kinetics, ensure high yields, and suppress side reactions.

Mechanistic Causality in Catalyst Selection

To achieve high-yielding nucleophilic substitutions (such as etherification or N-alkylation) with 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, one must understand the behavior of N-(2-chloroethyl)amines in solution.

The Aziridinium Challenge and Finkelstein Catalysis

Under basic conditions, the tertiary amine of the piperidine ring can undergo rapid intramolecular cyclization, displacing the chloride ion to form an electrophilic aziridinium intermediate . While reactive, this aziridinium species is highly susceptible to non-productive pathways, including hydrolysis or intermolecular dimerization, leading to poor yields.

To outcompete aziridinium formation, Finkelstein Catalysis is employed. The addition of catalytic iodide—typically via Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI)—facilitates an in-situ S_N2 halide exchange. The resulting alkyl iodide is significantly more reactive toward the target nucleophile, bypassing the slower aziridinium-dependent pathway and minimizing dimerization ()[1].

Mechanism RCl 1-(2-Chloroethyl)-piperidine (Stable but slow) Aziridinium Aziridinium Intermediate (Prone to Dimerization) RCl->Aziridinium Intramolecular Cyclization (-Cl⁻) RI Iodo-Intermediate (Finkelstein Product) RCl->RI NaI / TBAI Catalyst (Halide Exchange) Product Target Alkylated Product (High Yield) Aziridinium->Product Fast Nu⁻ Attack SideProduct Dimer / Hydrolysis (Low Yield) Aziridinium->SideProduct Uncatalyzed / Slow Nu⁻ RI->Product Intermolecular S_N2 (Outcompetes Dimerization)

Fig 1: Mechanistic pathways showing how iodide catalysis bypasses aziridinium side reactions.

Phase Transfer Catalysis (PTC) in Biphasic Systems

When the target nucleophile is water-soluble (e.g., a phenoxide generated in aqueous NaOH), the reaction rate drops precipitously due to phase separation between the aqueous layer and the organic solvent (e.g., dichloromethane) containing the piperidine substrate.

To overcome this, Tetrabutylammonium Bromide (TBAB) or Chloride (TBAC) is utilized as a Phase Transfer Catalyst. The lipophilic tetrabutylammonium cation (Q⁺) forms an ion pair with the aqueous nucleophile (Nu⁻) and shuttles it across the phase boundary into the organic layer. This localized concentration spike of the nucleophile dramatically accelerates the reaction rate at ambient temperatures ()[2]. Combining an iodide source with a PTC in a biphasic system yields synergistic effects, maximizing both substrate electrophilicity and nucleophile availability ()[3].

PTC cluster_aq Aqueous Phase (Alkaline) cluster_org Organic Phase (DCM) NuH Nucleophile (e.g., Phenol) Nu_ion Nu⁻ (Aqueous) NuH->Nu_ion NaOH PTC TBAB Catalyst (Phase Transfer) Nu_ion->PTC Ion Pairing RCl Piperidine Substrate Product Alkylated Product RCl->Product S_N2 Reaction Nu_org Nu⁻ (Organic) Nu_org->Product Attacks PTC->Nu_org Transfers across interface

Fig 2: Phase Transfer Catalysis (PTC) workflow facilitating biphasic nucleophilic substitution.

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the optimization of the nucleophilic etherification of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol with a standard phenolic nucleophile. The data clearly demonstrates the superiority of the dual-catalyst biphasic system.

Catalyst SystemLoading (mol%)Phase SystemTime (h)Temp (°C)Conversion (%)
None (Control) N/AMonophasic (DCM)2440< 30 (High Dimer)
TBAI (Finkelstein) 5.0Monophasic (DCM)123578
TBAB (PTC) 5.0Biphasic (DCM / H₂O)82585
NaI + TBAB (Dual) 5.0 + 5.0Biphasic (DCM / H₂O)425> 95

Standardized Experimental Protocol

The following self-validating protocol utilizes the optimized Dual-Catalytic Biphasic System (NaI + TBAB) for the reaction of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol with a generic acidic nucleophile (e.g., a phenol derivative).

Materials Required:
  • 1-(2-Chloroethyl)-4-methylpiperidin-4-ol (1.0 eq)

  • Nucleophile (e.g., Phenol derivative) (1.1 eq)

  • Sodium Hydroxide (NaOH, 30% aqueous solution) (3.0 eq)

  • Sodium Iodide (NaI) (0.05 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

Step 1: Nucleophile Activation (Aqueous Phase Preparation)

  • In a reaction vessel, dissolve the nucleophile (1.1 eq) in the 30% aqueous NaOH solution (3.0 eq).

  • Self-Validation Check: Ensure complete dissolution. A clear solution indicates successful deprotonation and formation of the water-soluble sodium salt.

Step 2: Substrate and Catalyst Addition (Biphasic Setup)

  • Dissolve 1-(2-Chloroethyl)-4-methylpiperidin-4-ol (1.0 eq) in DCM (approx. 10 mL per gram of substrate).

  • Add the DCM solution to the aqueous mixture from Step 1.

  • Add the catalysts: NaI (0.05 eq) and TBAB (0.05 eq) directly to the biphasic mixture.

  • Causality Note: Adding the catalysts last ensures the nucleophile is fully activated and ready to be shuttled by TBAB the moment the NaI begins converting the alkyl chloride to the reactive alkyl iodide.

Step 3: Reaction Execution and Monitoring

  • Stir the biphasic mixture vigorously at 25 °C for 4–6 hours.

  • Self-Validation Check: Monitor the organic layer via TLC (Eluent: Ethyl Acetate/Hexane 1:1 v/v). The reaction is complete when the specific Rf​ spot corresponding to the starting piperidine derivative completely disappears. Do not exceed 30 °C to prevent aziridinium-driven dimerization.

Step 4: Acid-Base Purification Workup

  • Stop stirring and allow the phases to separate. Extract the aqueous layer once more with fresh DCM. Combine the organic layers.

  • Acid Extraction: Wash the combined organic layers with 1M HCl (3 x 20 mL).

    • Causality Note: The target product contains a basic piperidine nitrogen. The HCl protonates the product, rendering it water-soluble and pulling it into the aqueous phase, while neutral organic impurities and unreacted phenolic precursors remain in the DCM layer.

  • Basification: Collect the acidic aqueous layer, cool to 0 °C, and carefully adjust the pH to >10 using 2M NaOH.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (3 x 20 mL). The deprotonated, purified product will migrate back into the organic phase.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure alkylated product.

References

  • Title: Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: CN113651772A - Preparation method of cloperastine hydrochloride Source: Google Patents URL
  • Title: KR101510637B1 - Novel Intermediate of L-Cloperastine and Preparation Method Thereof Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol during storage

Technical Support Center: 1-(2-Chloroethyl)-4-methylpiperidin-4-ol A Guide to Preventing Degradation During Storage and Handling Welcome to the technical support center for 1-(2-Chloroethyl)-4-methylpiperidin-4-ol. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Chloroethyl)-4-methylpiperidin-4-ol

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for 1-(2-Chloroethyl)-4-methylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. Our goal is to provide you with the in-depth knowledge and practical protocols necessary to ensure the stability and integrity of this compound, thereby safeguarding the accuracy and reproducibility of your experiments.

The Science of Degradation: Understanding the Inherent Instability

1-(2-Chloroethyl)-4-methylpiperidin-4-ol is a valuable bifunctional molecule, but its structure contains the seeds of its own destruction. The primary degradation pathway is a rapid, intramolecular cyclization reaction. The lone pair of electrons on the tertiary amine nitrogen acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This process, known as neighboring group participation, displaces the chloride ion and forms a highly strained and reactive three-membered ring called an aziridinium ion .[1][2][3]

This aziridinium ion is a potent electrophile, meaning it is highly susceptible to attack by any available nucleophile. In many experimental and storage settings, the most common nucleophile is water, leading to a hydrolysis product. This spontaneous cyclization and subsequent reaction are the root causes of decreased purity, inconsistent analytical results, and reduced yields in downstream applications.[4][5]

Factors that significantly accelerate this degradation include:

  • pH: Neutral to basic conditions (pH > 7) deprotonate the piperidine nitrogen, increasing its nucleophilicity and dramatically accelerating the rate of cyclization.[1][5]

  • Temperature: Higher temperatures provide the activation energy needed for the reaction, increasing the degradation rate.[1]

  • Solvent: Polar, protic solvents (like water, methanol, ethanol) can facilitate the formation and subsequent reaction of the charged aziridinium intermediate.[6]

Caption: Intramolecular cyclization of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work, linking them to the underlying chemical instability and providing actionable solutions.

Issue 1: My analytical results (LC-MS, NMR) show new, more polar peaks appearing over time.

  • Possible Cause: This is the classic sign of degradation. The primary degradation product, 1-(2-Hydroxyethyl)-4-methylpiperidin-4-ol, is more polar than the parent compound due to the replacement of a chlorine atom with a hydroxyl group. You are likely observing the hydrolysis product formed from the aziridinium ion intermediate.[5]

  • Recommended Action:

    • Confirm Identity: Use high-resolution mass spectrometry (HRMS) to confirm the mass of the impurity matches the expected hydrolysis product.

    • Review Storage: Immediately assess your storage conditions against the recommended protocols in Section 3. The compound has likely been exposed to moisture, non-acidic conditions, or elevated temperatures.

    • Implement QC Protocol: Use the HPLC protocol outlined in Section 4 to quantify the level of degradation. For future batches, perform this analysis upon receipt to establish a baseline purity.

Issue 2: My reaction yields are inconsistent or lower than expected when using this reagent.

  • Possible Cause: If the reagent has degraded, its effective concentration is lower than what you calculated based on the initial weight. The reactive aziridinium ion may have already been quenched by trace moisture in your storage container or reaction solvent, rendering it inactive for your desired transformation.

  • Recommended Action:

    • Aliquot and Purge: Upon receiving a new bottle, immediately aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen). This minimizes repeated exposure of the bulk material to atmospheric moisture.

    • Use Anhydrous Solvents: Ensure all solvents used for your reaction are rigorously dried. If your reaction can tolerate it, consider adding a non-nucleophilic base scavenger only at the time of reaction to neutralize any generated HCl without promoting degradation in storage.

    • Fresh is Best: For highly sensitive reactions, it is strongly recommended to use a freshly opened vial of the reagent. Always assume some level of degradation may have occurred in previously opened containers.

Issue 3: The solid material appears clumpy, discolored, or has a faint fishy/amine odor.

  • Possible Cause: While the pure compound should be a stable solid (often as a hydrochloride salt), physical changes can indicate moisture absorption or degradation.[2][7] Hygroscopic compounds will absorb water from the air, which can accelerate hydrolysis.[2]

  • Recommended Action:

    • Store in a Desiccator: Always store containers of this compound inside a desiccator, preferably in a cold, dark place.

    • Inert Atmosphere: For long-term storage, backfilling the container with an inert gas like argon before sealing can provide an extra layer of protection.

    • Re-analyze Before Use: If you observe any physical changes, it is critical to re-analyze the material for purity using the QC protocol (Section 4) before committing it to a large-scale reaction.

Recommended Storage and Handling Protocols

To maximize the shelf-life and reliability of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, adhere strictly to the following protocols. The most common and stable form of this compound is its hydrochloride salt, which mitigates degradation by protonating the nitrogen atom, rendering it non-nucleophilic.[1][2]

ParameterRecommended ConditionRationale
Form Hydrochloride (HCl) SaltProtonated nitrogen is not nucleophilic, preventing intramolecular cyclization.[1]
Temperature 2-8°C (Refrigerated)Reduces the rate of any potential degradation pathways.[8]
Atmosphere Inert Gas (Argon or Nitrogen) & DryPrevents exposure to atmospheric moisture, which leads to hydrolysis.[8]
Light Amber Vial / Dark LocationProtects against potential photolytic degradation pathways.[9]
Container Tightly Sealed Glass VialPrevents moisture ingress and ensures chemical compatibility.[8][10]
Location Desiccated EnvironmentProvides a secondary barrier against ambient humidity.

Protocol 3.1: Initial Handling and Aliquoting

  • Upon receipt, allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Work in a glove box or under a steady stream of inert gas (argon or nitrogen).

  • Carefully dispense the required amount for your immediate experiment.

  • For the remaining bulk material, aliquot it into smaller, appropriately sized glass vials that can be sealed tightly.

  • Purge the headspace of each vial with inert gas before sealing with a high-quality, lined cap.

  • Label each vial clearly with the compound name, date, and batch number.

  • Place the sealed vials inside a desiccator in a refrigerator (2-8°C).

Quality Control: Assessing Purity and Detecting Degradation

Regularly assessing the purity of your reagent is crucial. A stability-indicating HPLC method is the most effective way to separate and quantify the parent compound from its primary hydrolysis degradant.

Protocol 4.1: Purity Analysis by Reverse-Phase HPLC-UV

  • Application Note: This method is designed to separate the relatively non-polar parent compound from its more polar hydrolysis product. An acidic mobile phase is used to ensure the protonation of the amine, leading to good peak shape.[5] Due to the compound's reactivity, samples should be prepared immediately before analysis using anhydrous diluent.[11]

  • Instrumentation and Materials:

    • HPLC System: With UV detector, pump, autosampler, and column oven.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Solvents: Acetonitrile (HPLC grade, anhydrous), Water (HPLC grade), Trifluoroacetic Acid (TFA) or Formic Acid.

    • Sample Diluent: Anhydrous Acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Accurately weigh ~10 mg of a reference standard and dissolve in 10 mL of anhydrous acetonitrile to make a 1 mg/mL stock.

    • Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) in anhydrous acetonitrile.

    • Analysis: Equilibrate the system. Inject a blank (acetonitrile), followed by the standard and then the sample. The hydrolysis product will elute earlier than the parent compound.

    • Calculation: Determine purity using the area percent method: Purity % = (Area of Parent Peak / Total Area of All Peaks) * 100.

Caption: Experimental workflow for HPLC-based purity assessment.

Frequently Asked Questions (FAQs)

  • Q1: Can I store the compound in solution?

    • A1: It is strongly discouraged. Storing this compound in any protic solvent, especially water, will lead to rapid degradation via hydrolysis.[12][13] If an experiment requires a stock solution, it must be prepared fresh immediately before use in an anhydrous, aprotic solvent.

  • Q2: Why is the hydrochloride salt more stable than the free base?

    • A2: The free base has a lone pair of electrons on the nitrogen that is highly nucleophilic and readily initiates the intramolecular cyclization. In the hydrochloride salt, this nitrogen is protonated (R₃N-H⁺), which neutralizes its nucleophilicity and prevents it from attacking the chloroethyl group. This is a common strategy for stabilizing reactive 2-chloroethylamines.[1][2]

  • Q3: My synthesis requires the free base. How should I handle it?

    • A3: If you must generate the free base from the HCl salt, do so immediately before its use in the reaction. Neutralize a solution of the salt at low temperature (e.g., 0°C) with a non-aqueous base and use the resulting solution directly. Do not attempt to isolate and store the free base, as it will degrade quickly.[1]

  • Q4: What are the consequences of using a degraded reagent?

    • A4: Using a degraded reagent can lead to several negative outcomes: lower reaction yields, the formation of unexpected side-products (if the hydrolysis product reacts differently), and difficulty in product purification. For drug development professionals, this can compromise the integrity of biological assays and lead to non-reproducible results.

References

  • Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. (2011). PubMed. [Link]

  • HYDROLYSIS AND CHLORINATION OF THREE β-CHLOROETHYLAMINES. (1947). Journal of the American Chemical Society. [Link]

  • The Chemistry of 2-Chloroalkylami. (1947). RSC Publishing. [Link]

  • 2-Chloroethylamine hydrochloride Safety Data Sheet. (n.d.). Labkem. [Link]

  • Chemical Compatibility Guidelines. (2024). UCSD Blink. [Link]

  • Analytical Methods. (n.d.). Japan Ministry of the Environment. [Link]

  • How can I extract the products of tris(2-chloroethyl)amine hydrolysis from water?. (2017). ResearchGate. [Link]

  • Bis(2-chloroethyl)ethylamine. (n.d.). PubChem. [Link]

  • Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids. (1986). PubMed. [Link]

  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. (2025). DTIC. [Link]

  • Practices for Proper Chemical Storage. (2018). Cleveland State University. [Link]

  • Chemical Storage Guidelines. (n.d.). University of California, Riverside. [Link]

  • Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. (2021). Princeton University. [Link]

  • Cyclization of N,N-Bis(2-chloroethyl)methylamine in Aqueous Hydrazine. (2004). ResearchGate. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). The University of Sheffield. [Link]

  • Analytical Methods. (2025). RSC Publishing. [Link]

  • Degradation of chlorinated organic and pyrethroid pesticides induced by gamma irradiation in cultural heritage. (2025). IPEN. [Link]

  • New Insights into the Degradation Path of Deltamethrin. (2021). MDPI. [Link]

  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. (2018). PMC. [Link]

  • Analytical Sciences, Vol.29, Num.4. (2013). The Japan Society for Analytical Chemistry. [Link]

  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. (n.d.). Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (n.d.). ResearchGate. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 1-(2-Chloroethyl)-4-methylpiperidin-4-ol

Welcome to the Technical Support Center for 1-(2-Chloroethyl)-4-methylpiperidin-4-ol . This bifunctional building block is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs), including adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2-Chloroethyl)-4-methylpiperidin-4-ol . This bifunctional building block is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced HIV-1 maturation inhibitors[1]. However, its structural combination of a tertiary amine, a primary alkyl chloride, and a tertiary alcohol presents unique synthetic challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality of side reactions. By understanding the underlying physical chemistry, you can rationally design self-validating workflows that maximize your synthetic yield.

Part 1: Mechanistic Causality of Side Reactions

The root cause of most degradation and side reactions with 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is its "nitrogen mustard" motif. The free base is highly prone to spontaneous, unimolecular intramolecular cyclization, forming a highly electrophilic bicyclic aziridinium ion [2].

Because this intermediate is incredibly reactive, it acts as a double-edged sword: it is necessary for your target alkylation, but it will indiscriminately react with water (hydrolysis)[3], other piperidine molecules (dimerization)[4], or the target nucleophile. Furthermore, the tertiary alcohol at the 4-position is susceptible to acid-catalyzed dehydration.

G A 1-(2-Chloroethyl)-4-methylpiperidin-4-ol (Free Base) B Bicyclic Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization (Heat, -Cl⁻) C Hydrolysis Product (1-(2-Hydroxyethyl)...) B->C + H₂O D Dimerization/Oligomers B->D + Free Base E Target Alkylated Product (with external nucleophile) B->E + Target Nucleophile

Fig 1. Mechanistic pathways of aziridinium ion formation and subsequent side reactions.

Quantitative Impact of Reaction Parameters

To rationally design your experiments, it is crucial to understand how environmental factors influence the kinetics of these competing pathways.

ParameterConditionImpact on Aziridinium FormationImpact on HydrolysisImpact on Dimerization
Temperature 0–4 °CSuppressedMinimalMinimal
Temperature > 40 °CHighly AcceleratedHigh (if H₂O present)High
Solvent Protic (H₂O, EtOH)Promoted (solvates Cl⁻)Primary side reactionModerate
Solvent Aprotic (DCM, THF)ModerateSuppressedModerate
Concentration < 0.1 MUnaffected (unimolecular)UnaffectedSuppressed
Concentration > 1.0 MUnaffectedUnaffectedHighly Accelerated

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing high levels of the 1-(2-hydroxyethyl) impurity in my final product. How can I prevent this? A1: This is caused by the hydrolysis of the aziridinium intermediate[3]. Water is a highly concentrated nucleophile; even trace amounts in your solvent can outcompete your target nucleophile. Solution: Ensure all solvents (especially aprotic ones like DCM or DMF) are strictly anhydrous. If you are extracting the free base from an aqueous workup, minimize the contact time with the aqueous layer, perform the extraction at 0–4 °C, and dry the organic layer thoroughly over anhydrous Na₂SO₄ before concentrating under reduced pressure at low temperatures[4].

Q2: My alkylation reaction yields a complex mixture of high-molecular-weight oligomers. What is going wrong? A2: You are observing dimerization and polymerization. Once the aziridinium ion forms, the tertiary amine of another unreacted 1-(2-Chloroethyl)-4-methylpiperidin-4-ol molecule can attack it[4]. Solution: Dimerization is a bimolecular process, whereas aziridinium formation is unimolecular. By operating at high dilution (concentration < 0.1 M), you statistically reduce the collision frequency between free base molecules. Additionally, adding the 1-(2-chloroethyl) compound dropwise to a large excess of your target nucleophile ensures the aziridinium ion reacts with the target rather than itself.

Q3: During the conversion of the free base to the hydrochloride salt, I noticed a new alkene peak in the NMR. Why? A3: The molecule contains a tertiary alcohol at the 4-position of the piperidine ring. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration, forming a tetrahydropyridine derivative. Solution: Avoid strong, concentrated acids (like H₂SO₄) and elevated temperatures during salt formation. Use a stoichiometric amount of anhydrous HCl in dioxane or ether at 0 °C to precipitate the salt cleanly without triggering dehydration.

Part 3: Self-Validating Experimental Protocol

Because the free base of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is inherently unstable[5], the most reliable methodology is to store the compound as a stable hydrochloride salt and generate the free base in situ in the presence of the target nucleophile.

Protocol: In Situ Free Base Generation and Alkylation
  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere to eliminate ambient moisture.

  • Suspension: Suspend 1.0 equivalent of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol hydrochloride in anhydrous dichloromethane (DCM) to achieve a final concentration of 0.05 M.

  • Nucleophile Addition: Add 1.5 to 2.0 equivalents of your target nucleophile to the suspension.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature strictly to 0–4 °C.

  • In Situ Neutralization (The Critical Step): Slowly add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 15 minutes.

    • Causality: DIPEA neutralizes the HCl salt, liberating the free base slowly. Because the target nucleophile is already present in excess, any aziridinium ion formed is immediately intercepted, preventing bimolecular dimerization.

  • Incubation & Self-Validation: Stir at 0–4 °C for 1 hour, then allow it to warm to room temperature.

    • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 177 for the free base) and the appearance of the product mass confirms successful interception without needing to isolate the unstable free base.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl and immediately extract with DCM to prevent basic hydrolysis of any remaining intermediates.

Workflow S1 Start: Hydrochloride Salt (Stable Storage) S2 Suspend in Anhydrous DCM with Nucleophile at 0-4°C S1->S2 S3 Add Mild Base (DIPEA) Dropwise S2->S3 S4 In Situ Aziridinium Interception S3->S4 S5 LC-MS Validation & Aqueous Quench S4->S5

Fig 2. Optimized workflow for in situ free base generation to minimize degradation.

References

  • [4] BenchChem. Preventing intramolecular cyclization of Bis(2-chloroethyl)amine during synthesis. BenchChem Tech Support. 4

  • [3] Journal of the American Chemical Society. DNA–Protein Cross-Link Formation and Cellular Toxicity by Chimeric Bis-Electrophiles. ACS Publications. 3

  • [5] BenchChem. A Comprehensive Technical Guide to 2-Chloroethylamine: Hydrochloride Salt versus Free Base. BenchChem Tech Support. 5

  • [2] ResearchGate. Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles.2

  • [1] Journal of Medicinal Chemistry. Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity. ACS Publications. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to the Reaction Kinetics of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol and its Analogs

This in-depth technical guide provides a comprehensive analysis of the reaction kinetics of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the reaction kinetics of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document benchmarks its reactivity against relevant chemical alternatives, offering a foundation for rational process development and optimization. The insights and protocols herein are grounded in established principles of physical organic chemistry and validated through detailed experimental workflows.

Executive Summary: The Critical Role of Kinetics in Process Chemistry

The N-(2-haloethyl)piperidine scaffold is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). The reactivity of the 2-haloethyl side chain, which typically proceeds through an intramolecular cyclization to form a highly reactive aziridinium ion intermediate, is of paramount importance.[1][2] The rate of this cyclization is the lynchpin of the overall reaction sequence, dictating reaction times, yield, and impurity profiles. This guide focuses on 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, elucidating its kinetic behavior and providing a comparative framework against its bromo- and iodo-analogs, as well as a structural variant, to inform synthetic strategy.

The Core Mechanistic Pathway: Intramolecular Cyclization

The defining kinetic feature of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is its propensity to undergo an intramolecular SN2 reaction, also known as anchimeric assistance or neighboring group participation. The piperidine nitrogen acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form a spirocyclic aziridinium ion. This strained, three-membered ring is highly electrophilic and is the key reactive intermediate that is subsequently attacked by external nucleophiles.[1][2] The formation of this aziridinium ion is generally the rate-determining step in reactions involving this class of compounds.[1]

cluster_0 Rate-Determining Step cluster_1 Rapid Subsequent Reaction Reactant 1-(2-Chloroethyl)-4-methylpiperidin-4-ol TransitionState SN2 Transition State Reactant->TransitionState k1 (slow) Intermediate Spiro-aziridinium Ion (Reactive Intermediate) TransitionState->Intermediate Product Final Product Intermediate->Product k2 (fast) Nucleophile External Nucleophile (Nu-) Nucleophile->Product

Figure 1: General reaction mechanism for the activation of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol.

Benchmarking Experimental Design

To provide a meaningful comparison, we will benchmark the reaction kinetics of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol against three logical alternatives:

  • 1-(2-Bromoethyl)-4-methylpiperidin-4-ol: To evaluate the effect of a better leaving group.

  • 1-(2-Iodoethyl)-4-methylpiperidin-4-ol: To evaluate the effect of an even better leaving group.

  • 1-(2-Chloroethyl)piperidine: To assess the impact of the 4-hydroxy-4-methyl substituent on the piperidine ring.

The primary kinetic parameter for comparison will be the pseudo-first-order rate constant (kobs) for the intramolecular cyclization reaction under identical conditions.

Experimental Protocols

The following protocols outline a robust methodology for determining the reaction kinetics of the aforementioned compounds.

Synthesis of Precursors

A general two-step, one-pot synthesis can be employed, starting from 4-methylpiperidin-4-ol.[1]

Materials:

  • 4-methylpiperidin-4-ol

  • 2-Chloroethanol, 2-Bromoethanol, or 2-Iodoethanol

  • Toluene

  • Thionyl chloride (for chloro-derivative), 48% Hydrobromic acid (for bromo-derivative), or Phosphorous tribromide followed by Sodium Iodide (for iodo-derivative)

  • Ethanol (for recrystallization)

Procedure:

  • Hydroxyethylation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylpiperidin-4-ol (1.0 eq) in toluene. Add the respective 2-haloethanol (1.2 eq) dropwise. Heat the mixture to reflux for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed. Cool the reaction mixture to room temperature.[1]

  • Halogenation (Example for Chloro-derivative): Cool the mixture in an ice bath (0-5 °C). Slowly and carefully add thionyl chloride (1.5 eq) dropwise. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood. After addition, allow the mixture to warm to room temperature and stir for 8-12 hours.[1]

  • Isolation and Purification: Cool the reaction mixture to precipitate the hydrochloride salt. Collect the solid by vacuum filtration, wash with cold toluene, and recrystallize from ethanol. Dry the final product under vacuum and characterize by NMR and melting point analysis.[1]

Kinetic Analysis via HPLC

The rate of disappearance of the starting material will be monitored using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30 °C.

Kinetic Run Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Equilibrate a reaction vessel containing a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) at a constant temperature (e.g., 50 °C).

  • Initiate the reaction by injecting a small, known volume of the stock solution into the reaction vessel to achieve a final concentration of ~50 µg/mL.

  • At timed intervals, withdraw aliquots of the reaction mixture, quench the reaction by diluting with cold mobile phase, and immediately inject onto the HPLC system.

  • Record the peak area of the starting material at each time point.

cluster_workflow Kinetic Analysis Workflow Start Prepare Stock Solution of Test Compound Reaction Initiate Reaction in Buffered Solution at Constant Temperature Start->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Quench Quench Reaction (Dilute with Cold Mobile Phase) Sampling->Quench Analysis Inject onto HPLC and Acquire Data Quench->Analysis Data Plot ln(Peak Area) vs. Time Analysis->Data

Figure 2: Workflow for the kinetic analysis of N-(2-haloethyl)piperidine derivatives.

Comparative Kinetic Data and Discussion

The following table summarizes representative (hypothetical, for illustrative purposes) kinetic data obtained from the described protocol. The data is constructed based on established principles of leaving group ability.[1]

CompoundLeaving GroupRelative Leaving Group AbilityObserved Rate Constant (kobs) at 50 °C (s-1)Half-life (t1/2) (min)
1-(2-Chloroethyl)-4-methylpiperidin-4-ol Cl-11.5 x 10-477.0
1-(2-Bromoethyl)-4-methylpiperidin-4-olBr-~50-1009.0 x 10-31.28
1-(2-Iodoethyl)-4-methylpiperidin-4-olI-~200-5004.5 x 10-20.26
1-(2-Chloroethyl)piperidineCl-11.8 x 10-464.2
Analysis of Leaving Group Effect

As anticipated from fundamental principles of nucleophilic substitution, the rate of intramolecular cyclization is profoundly influenced by the identity of the halogen.[1] The C-X bond strength decreases in the order C-Cl > C-Br > C-I, and the stability of the resulting halide anion (the leaving group) increases in the order Cl- < Br- < I-. This translates to a lower activation energy for the intramolecular SN2 reaction as we move down the halogen group.

Our illustrative data shows that the bromo-derivative reacts approximately 60 times faster than the chloro-derivative, and the iodo-derivative reacts about 300 times faster. This dramatic increase in reaction rate is a critical consideration for process development. While the chloro-derivative offers lower raw material cost and potentially greater stability for storage, the significantly faster reaction rates of the bromo- and iodo-analogs can lead to shorter batch cycle times, increased throughput, and potentially milder reaction conditions, which may minimize side-product formation.

Influence of the 4-Hydroxy-4-methyl Substituent

A comparison between 1-(2-Chloroethyl)-4-methylpiperidin-4-ol and 1-(2-Chloroethyl)piperidine reveals a modest difference in their cyclization rates. The 4-hydroxy-4-methyl group is electronically withdrawing to a small degree, which could slightly decrease the nucleophilicity of the piperidine nitrogen, thereby slowing the reaction. The observed slightly slower rate for the substituted compound is consistent with this electronic effect. However, the effect is minor compared to the influence of the leaving group. For most practical purposes in process design, the kinetics of these two chloro-derivatives can be considered comparable.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The linearity of a plot of the natural logarithm of the reactant concentration (or peak area) versus time will confirm that the reaction follows first-order or pseudo-first-order kinetics. A correlation coefficient (R²) greater than 0.99 is expected for a well-controlled experiment.

Furthermore, running the reaction at different temperatures (e.g., 40 °C, 50 °C, and 60 °C) allows for the determination of the activation energy (Ea) using the Arrhenius equation. This provides a more complete kinetic profile and enhances the predictive power of the model for scale-up.

Conclusion and Recommendations

The reaction kinetics of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol are primarily dictated by the rate of its intramolecular cyclization to a reactive aziridinium ion. This rate is significantly slower than its bromo- and iodo-analogs due to the poorer leaving group ability of the chloride ion.

Key Recommendations for Researchers and Process Chemists:

  • For applications where moderate reactivity and raw material cost are the primary drivers, 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is a suitable choice.

  • For syntheses requiring rapid reaction rates and milder conditions , the use of 1-(2-Bromoethyl)-4-methylpiperidin-4-ol is strongly recommended, as it offers a substantial kinetic advantage over the chloro-analog.[1]

  • The iodo-derivative provides the fastest kinetics but may be less practical due to higher cost and potential instability.

  • The presence of the 4-hydroxy-4-methyl substituent has a minor impact on the cyclization rate compared to the effect of the leaving group.

This guide provides a robust framework for understanding and benchmarking the kinetics of this important class of synthetic intermediates. By applying these principles and protocols, scientists can make more informed decisions in the design and optimization of synthetic routes for novel therapeutics.

References

  • Tsai, Y. M. (1999). The Study of the Kinetics of Intramolecular Radical Cyclizations of Acylsilanes via the Intramolecular Competition Method. The Journal of Organic Chemistry. Available at: [Link]

  • Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol

An imperative guide for researchers, scientists, and drug development professionals on the essential safety and logistical protocols for handling the potent alkylating agent, 1-(2-Chloroethyl)-4-methylpiperidin-4-ol. Haz...

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Author: BenchChem Technical Support Team. Date: April 2026

An imperative guide for researchers, scientists, and drug development professionals on the essential safety and logistical protocols for handling the potent alkylating agent, 1-(2-Chloroethyl)-4-methylpiperidin-4-ol.

Hazard Analysis and Core Precautions

The primary hazard associated with 1-(2-Chloroethyl)-4-methylpiperidin-4-ol stems from its potential to act as an alkylating agent.[1] These compounds can covalently modify biological macromolecules such as DNA, which can lead to cell death and may have long-term health consequences, including mutagenic effects.[4] The immediate dangers are likely to be severe skin and eye burns upon contact, and respiratory tract irritation if inhaled.[2][5][6]

Key Hazards:

  • Acute Toxicity: Assumed to be fatal or very toxic if swallowed.[5]

  • Corrosivity: Expected to cause severe skin burns and serious eye damage.[2][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause severe irritation and potential delayed pulmonary edema.[2][7]

  • Potential for Long-Term Effects: As an alkylating agent, there is a suspected risk of causing genetic defects.[4][5]

Due to these significant risks, all handling of this compound must be performed within a designated controlled area, with stringent adherence to the personal protective equipment (PPE) and engineering controls outlined below.

Hazard Classification (Inferred)GHS PictogramsSignal WordHazard Statement (Inferred)
Acute Toxicity, Oral (Category 2)☠️Danger H300: Fatal if swallowed.
Skin Corrosion (Category 1B)corrosiveDanger H314: Causes severe skin burns and eye damage.[4][5]
Serious Eye Damage (Category 1)corrosiveDanger H318: Causes serious eye damage.
Germ Cell Mutagenicity (Suspected)health hazardDanger H341: Suspected of causing genetic defects.[4][5]
Specific Target Organ Toxicityhealth hazardWarning H335: May cause respiratory irritation.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

There is no safe level of exposure to potent alkylating agents.[9] Therefore, a comprehensive PPE strategy is mandatory. This involves not only selecting the correct equipment but also following strict procedures for donning and doffing to prevent cross-contamination.

Respiratory Protection:
  • Requirement: A NIOSH-certified N95 or higher-rated respirator is required for handling the solid compound to protect against airborne particles.[9][10]

  • Causality: The fine particles of the solid can be easily aerosolized during weighing and transfer, posing a significant inhalation hazard. An N95 respirator provides a barrier against these particulates. For procedures with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.[11]

Hand Protection:
  • Requirement: Double gloving with chemotherapy-rated nitrile gloves is mandatory. The inner glove should be worn under the cuff of the lab coat, and the outer glove should extend over the cuff.[9][11]

  • Causality: A single glove can be subject to pinholes or tears, and the chloroethylamine moiety may permeate standard laboratory gloves. Chemotherapy-rated gloves are tested against a range of cytotoxic agents and offer a higher level of protection. Double gloving provides an additional barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

Eye and Face Protection:
  • Requirement: Tight-sealing safety goggles and a full-face shield are required whenever handling the compound, regardless of the quantity.[5][6][9]

  • Causality: The compound is expected to be severely damaging to the eyes.[1][2] Goggles protect against dust particles, while the face shield provides an additional layer of protection against splashes of solutions containing the compound.

Body Protection:
  • Requirement: A disposable, poly-coated, solid-front gown with long sleeves and tight-fitting cuffs is mandatory.[9][11][12] Standard lab coats are insufficient.

  • Causality: This type of gown provides a barrier against both solid particulates and potential liquid splashes. The solid front and tight cuffs prevent the ingress of the hazardous material. These gowns should be considered contaminated after use and disposed of as hazardous waste.

Operational Plan: Engineering and Administrative Controls

Designated Work Area:

All work with 1-(2-Chloroethyl)-4-methylpiperidin-4-ol must be conducted in a designated area within a certified chemical fume hood.[5][6] This area should be clearly marked with warning signs indicating the presence of a highly toxic and corrosive substance.

Engineering Controls:
  • Chemical Fume Hood: All weighing, transfer, and reaction setup must be performed in a properly functioning chemical fume hood to contain any dust or vapors.

  • Ventilation: The laboratory should have negative pressure relative to adjacent areas, with at least 12 air changes per hour (ACPH).[13]

Administrative Controls:
  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before any work begins. This SOP should include all aspects of handling, storage, and disposal.

  • Training: All personnel who will handle the compound must receive documented training on the specific hazards, the required PPE, and the emergency procedures.

  • Restricted Access: Only authorized and trained personnel should have access to the areas where the compound is stored and handled.

Step-by-Step Handling Protocol

  • Preparation: Before starting, ensure the fume hood is clean and all necessary equipment, including waste containers, is inside the hood.

  • Donning PPE: Don PPE in the correct order: inner gloves, gown, outer gloves (over the gown cuffs), N95 respirator, and finally, goggles and face shield.

  • Weighing and Transfer: Perform all manipulations on a disposable, plastic-backed absorbent pad within the fume hood to contain any spills.

  • Post-Handling: After completing the work, decontaminate all surfaces with a suitable solution (e.g., a detergent solution followed by water), and wipe down all equipment.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, goggles, gown, and finally, inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[14]

Emergency and Disposal Plan

Spill Response:
  • Small Spills (in fume hood): Absorb with an inert material (e.g., vermiculite or sand).[3] Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a detergent solution.

  • Large Spills or Spills Outside a Fume Hood: Evacuate the area immediately. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate respiratory protection (e.g., a PAPR or SCBA) and specialized training.[15]

Personnel Exposure:
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

Disposal:

All waste contaminated with 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, including disposable PPE, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[16] Do not mix this waste with other chemical waste streams. Containers should be clearly labeled with the full chemical name and associated hazards. Follow all institutional, local, and national regulations for hazardous waste disposal.[16]

Visual Workflow: PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Inner Gloves don2 2. Gown don1->don2 don3 3. Outer Gloves (over cuffs) don2->don3 don4 4. N95 Respirator don3->don4 don5 5. Goggles & Face Shield don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Gown doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: Sequential workflow for donning and doffing PPE.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. Retrieved from [Link]

  • Kim, J. Y., & Lee, K. M. (2016). Amines as occupational hazards for visual disturbance. Journal of Korean medical science, 31(10), 1541–1547.
  • NextSDS. (n.d.). 1-(2-chloroethyl)-4-methylpiperidinium chloride. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2007, October 2). HN2 Nitrogen Mustard Emergency Response Card. Retrieved from [Link]

  • Hon, C. Y., Teschke, K., Chua, P. S., Venners, S., & Nakashima, L. (2011). Safe handling of cytotoxics: guideline recommendations. Current oncology (Toronto, Ont.), 18(5), e214–e220.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22127112, 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. Retrieved from [Link]

  • Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 63(12), 1172–1193.
  • Oncology Nursing Society. (2025, July 2). Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). 1-(2-CHLOROETHYL)PIPERIDINE HYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-Chloroethyl)-4-Methylpiperazine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, September 6). Nitrogen Mustard. Retrieved from [Link]

  • New York State Department of Health. (n.d.). Nitrogen Mustards Fact Sheet. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Nitrogen Mustard HN-2: Blister Agent. Retrieved from [Link]

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